molecular formula C15H27NO3 B2793840 trans Tert-butyl (4-((2-methylallyl)oxy)cyclohexyl)carbamate CAS No. 2119574-79-5

trans Tert-butyl (4-((2-methylallyl)oxy)cyclohexyl)carbamate

Cat. No.: B2793840
CAS No.: 2119574-79-5
M. Wt: 269.385
InChI Key: OFSAQJZLULPPJD-JOCQHMNTSA-N
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Description

trans Tert-butyl (4-((2-methylallyl)oxy)cyclohexyl)carbamate: is a chemical compound with the molecular formula C15H27NO3 and a molar mass of 269.38 g/mol . This compound is known for its unique structural properties, which make it a subject of interest in various scientific research fields.

Preparation Methods

Chemical Reactions Analysis

trans Tert-butyl (4-((2-methylallyl)oxy)cyclohexyl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of trans Tert-butyl (4-((2-methylallyl)oxy)cyclohexyl)carbamate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar compounds to trans Tert-butyl (4-((2-methylallyl)oxy)cyclohexyl)carbamate include:

  • tert-Butyl (4-hydroxycyclohexyl)carbamate
  • tert-Butyl (4-methoxycyclohexyl)carbamate
  • tert-Butyl (4-aminocyclohexyl)carbamate

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications .

Properties

IUPAC Name

tert-butyl N-[4-(2-methylprop-2-enoxy)cyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO3/c1-11(2)10-18-13-8-6-12(7-9-13)16-14(17)19-15(3,4)5/h12-13H,1,6-10H2,2-5H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSAQJZLULPPJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1CCC(CC1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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